molecular formula C11H14O B8472900 3-(3-Methylphenyl)butanal

3-(3-Methylphenyl)butanal

Cat. No.: B8472900
M. Wt: 162.23 g/mol
InChI Key: DBOHOOKUJUYJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylphenyl)butanal (IUPAC name: 3-(3-methylphenyl)butyraldehyde) is an aromatic aldehyde with a molecular formula of C₁₁H₁₄O (inferred from structure). It features a butanal chain substituted with a 3-methylphenyl group at the third carbon. This compound is structurally characterized by a benzene ring with a methyl substituent and an aldehyde functional group, which imparts both aromatic and aliphatic reactivity. While direct data on its applications are unavailable in the provided evidence, structurally similar aldehydes are commonly used in fragrance formulations, pharmaceuticals, or organic synthesis due to their reactive aldehyde group and aromatic stability .

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-(3-methylphenyl)butanal

InChI

InChI=1S/C11H14O/c1-9-4-3-5-11(8-9)10(2)6-7-12/h3-5,7-8,10H,6H2,1-2H3

InChI Key

DBOHOOKUJUYJBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Aliphatic Aldehydes: 3-Methylbutanal

3-Methylbutanal (CAS 590-86-3, C₅H₁₀O) is a branched aliphatic aldehyde. Key differences from 3-(3-Methylphenyl)butanal include:

  • Molecular Weight : 86.13 g/mol (vs. ~162.23 g/mol for this compound), leading to lower boiling points and higher volatility.
  • Solubility : Aliphatic aldehydes like 3-methylbutanal are more water-soluble due to smaller size and lack of aromatic hydrophobicity.
  • Reactivity : The absence of an aromatic ring reduces conjugation effects, making aliphatic aldehydes more prone to nucleophilic addition reactions.

Data Table 1: Comparison with Aliphatic Aldehydes

Property This compound 3-Methylbutanal
Molecular Formula C₁₁H₁₄O C₅H₁₀O
Molecular Weight (g/mol) ~162.23 86.13
Functional Groups Aromatic, Aldehyde Aldehyde
Boiling Point (Inferred) High (>200°C) Moderate (~120°C)
Solubility in Water Low Moderate
Key Applications Fragrances, Synthesis Solvents, Flavors

Hydroxy-Substituted Aldehydes: 3-Hydroxy-3-methylbutanal

3-Hydroxy-3-methylbutanal (C₅H₁₀O₂, 102.13 g/mol) differs in its hydroxyl group at the third carbon:

  • Hydrogen Bonding : The hydroxyl group enhances water solubility and reactivity in oxidation or esterification reactions.
  • Toxicity : Hydroxy-substituted aldehydes may exhibit different toxicity profiles compared to aromatic analogs, though specific data are unavailable .

Aromatic Heterocyclic Aldehydes: 3-(5-Methyl-2-furyl)butanal

3-(5-Methyl-2-furyl)butanal (C₉H₁₂O₂, 152.19 g/mol) contains a furan ring instead of a benzene ring:

  • Electronic Effects : The furan ring’s oxygen atom introduces electron-withdrawing effects, altering the aldehyde’s electrophilicity compared to this compound.
  • Applications : Likely used in food or fragrance industries due to heterocyclic aromaticity.

Data Table 2: Aromatic vs. Heterocyclic Aldehydes

Property This compound 3-(5-Methyl-2-furyl)butanal
Aromatic System Benzene Furan
Molecular Weight (g/mol) ~162.23 152.19
Key Reactivity Electrophilic substitution Electrophilic substitution
Regulatory Evaluation Not specified Evaluated by EFSA/JECFA

Substituted Aromatic Alcohols: 3-Methyl-1-butanol

While 3-methyl-1-butanol (C₅H₁₂O, 88.15 g/mol) is an alcohol, its comparison highlights functional group effects:

  • Toxicity : Aldehydes (e.g., this compound) are generally more reactive and toxic than alcohols due to their electrophilic carbonyl group.
  • Applications : Alcohols are used as solvents or intermediates, whereas aldehydes often serve as flavor/fragrance precursors .

Research Findings and Implications

  • Synthesis : Aromatic aldehydes like this compound are typically synthesized via Friedel-Crafts alkylation or oxidation of corresponding alcohols.
  • Stability : The methyl group on the benzene ring may enhance steric hindrance, reducing oxidation rates compared to unsubstituted analogs.
  • Safety : Analogous compounds (e.g., furyl-substituted aldehydes) undergo rigorous toxicity evaluations, suggesting similar requirements for this compound in industrial applications .

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